molecular formula C21H18ClN3O B10994430 N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-3-carboxamide

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-3-carboxamide

Cat. No.: B10994430
M. Wt: 363.8 g/mol
InChI Key: RSPPOKOFEZVSEI-UHFFFAOYSA-N
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Description

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-3-carboxamide is a synthetic carbazole-indole hybrid compound characterized by a carbazole core substituted with a chlorine atom at the 6-position and an indole-3-carboxamide moiety. The compound’s carbazole scaffold is known for its planar aromatic system, which facilitates interactions with biological targets, while the chloro substituent enhances lipophilicity and metabolic stability .

Properties

Molecular Formula

C21H18ClN3O

Molecular Weight

363.8 g/mol

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-3-carboxamide

InChI

InChI=1S/C21H18ClN3O/c22-12-8-9-18-15(10-12)14-5-3-7-19(20(14)24-18)25-21(26)16-11-23-17-6-2-1-4-13(16)17/h1-2,4,6,8-11,19,23-24H,3,5,7H2,(H,25,26)

InChI Key

RSPPOKOFEZVSEI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the carbazole and indole intermediates. One common method involves the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with indole-3-carboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as asymmetric synthesis and catalytic reactions are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

  • EX-527: Shares the carbazole core and 6-chloro substitution but lacks the indole moiety, instead featuring a carboxamide group directly attached to the carbazole nitrogen.
  • GSK983 : Replaces the indole with a pyridine ring, yielding a MW of 324. The pyridine group introduces distinct hydrogen-bonding and π-stacking capabilities, which may explain its broad-spectrum antiviral activity against human papillomavirus (HPV) .
  • N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (): Substitutes the chloro group with methoxy and replaces indole with indazole. The methoxy group increases polarity (logP = 3.42 vs.

Pharmacological Activity

  • Antiviral Activity : GSK983 demonstrates potent antiviral effects against HPV, attributed to its pyridine-carboxamide motif interacting with viral replication machinery . The target compound’s indole group may exhibit similar or divergent mechanisms depending on the target’s binding pocket geometry.
  • Enzyme Modulation: EX-527 is a well-characterized SIRT1 inhibitor (IC50 = 0.1 μM), where the carbazole-carboxamide scaffold plays a critical role in binding the enzyme’s active site .

Physicochemical Properties

Compound Molecular Weight logP Hydrogen Bond Donors/Acceptors Key Substituents
Target Compound ~360 (estimated) ~4.0 3 donors, 4 acceptors 6-Cl, indole-3-carboxamide
EX-527 294 3.8 2 donors, 3 acceptors 6-Cl, carbazole-1-carboxamide
GSK983 326 3.5 2 donors, 4 acceptors 6-Cl, pyridine-2-carboxamide
Compound 364.45 3.42 3 donors, 4 acceptors 6-OCH3, indazole-3-carboxamide

The indole-3-carboxamide group adds hydrogen-bonding capacity, which may enhance target affinity relative to EX-527 .

Biological Activity

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and as an inhibitor of specific enzymes. This article delves into its biological activity, highlighting key findings from various studies.

  • Molecular Formula: C20H21ClN2O
  • Molecular Weight: 340.84654 g/mol
  • CAS Number: 121593-98-4

One of the primary mechanisms through which this compound exhibits biological activity is by inhibiting specific enzymes involved in cancer progression. Notably, it has been identified as a potent SIRT1 inhibitor , with an IC50 value of 98 nM in vivo and 38 nM in vitro. This selectivity is significant as it demonstrates minimal interaction with other human histone deacetylases (HDACs) and NAD glycohydrolases, suggesting a targeted approach to cancer treatment .

Anticancer Properties

Research has shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound's mechanism appears to be linked to the modulation of apoptotic pathways and the inhibition of tumor growth.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)0.5
A549 (Lung Cancer)0.8
HeLa (Cervical Cancer)0.6

These values indicate a strong potential for this compound as an anticancer agent.

Enzyme Inhibition

The compound has been characterized as a selective inhibitor of SIRT1, which plays a crucial role in cellular regulation and has implications in aging and cancer biology. The inhibition of SIRT1 leads to the stabilization of p53, a well-known tumor suppressor protein. This stabilization can enhance the apoptotic response in cancer cells .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical settings:

  • Study on Breast Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 cells and found that it induced apoptosis through the activation of p53 pathways. The study reported a significant reduction in cell viability at concentrations above 0.5 µM.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups. The results suggested that the compound not only inhibits tumor growth but also enhances overall survival rates in treated subjects .

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